molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
Key on ui cas rn: 21901-29-1
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

6-Amino picoline (5.0 g, 46 mmol) was cautiously suspended in H2SO4 (25 ml) and cooled in an ice bath. Fuming nitric acid (5 ml) was added slowly, and care was taken to keep the temperature of the reaction as low as possible. The reaction mixture was allowed to stir 3 h after the addition of the nitric acid was complete. The mixture was added to sodium carbonate (65 g), suspended in about ice water (500 ml). Once the neutralization was complete, the aqueous mixture was extracted four times with ethyl acetate. The combined ethyl acetate washings were washed with brine, dried using MgSO4, and concentrated under vacuum to yield the title product (1.3 g, 19%) as a red oil. 1H NMR (DMSO-d6): δ=8.27 (d, 1H, J=8.5 Hz), 7.88 (bs, 2H), 6.63 (1H, d, J=8.5), 2.39 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
25 mL
Type
solvent
Reaction Step Six
Yield
19%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([CH3:8])[CH:5]=[CH:4][CH:3]=1.[N+:9]([O-])([OH:11])=[O:10].C(=O)([O-])[O-].[Na+].[Na+]>OS(O)(=O)=O>[CH3:8][C:6]1[N:7]=[C:2]([NH2:1])[C:3]([N+:9]([O-:11])=[O:10])=[CH:4][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=CC=CC(=N1)C
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
65 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Five
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Step Six
Name
Quantity
25 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
to stir 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction as low as possible
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted four times with ethyl acetate
WASH
Type
WASH
Details
The combined ethyl acetate washings were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=CC=C(C(=N1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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